molecular formula C14H23BF3NO4 B1427255 Phenylethylisothiocyanate CAS No. 94242-81-6

Phenylethylisothiocyanate

Cat. No.: B1427255
CAS No.: 94242-81-6
M. Wt: 337.14 g/mol
InChI Key: UIRPOZKMSMHJBQ-KXPSTEIISA-N
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Description

Phenylethylisothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is known for its potential chemopreventive properties, particularly in relation to cancer. The compound is derived from gluconasturtiin through the action of the enzyme myrosinase .

Preparation Methods

Phenylethylisothiocyanate can be synthesized through several methods:

    From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene.

    From Amines and Carbon Disulfide: This method uses carbon disulfide with di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.

    From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

    Replacement Reaction: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7)/t7-,8-,9-,10+,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPOZKMSMHJBQ-KXPSTEIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733816
Record name Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-81-6
Record name Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylethylisothiocyanate
Reactant of Route 2
Phenylethylisothiocyanate
Reactant of Route 3
Phenylethylisothiocyanate
Reactant of Route 4
Phenylethylisothiocyanate
Reactant of Route 5
Phenylethylisothiocyanate
Reactant of Route 6
Phenylethylisothiocyanate

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